Aloesin
Overview
Description
Aloesin is a member of chromones . It is a natural product found in Aloe ferox, Aloe africana, and other organisms . Aloesin is primarily used in cosmetic products due to its bioactive properties .
Synthesis Analysis
A process for preparing alkylated aloesine in a C-7 hydroxyl group involves reacting an aloesin group with an alkyl containing leaving group in the presence of a base .
Molecular Structure Analysis
Aloesin has a molecular formula of C19H22O9 . Its IUPAC name is 7-hydroxy-5-methyl-2-(2-oxopropyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one .
Chemical Reactions Analysis
The extraction of Aloesin from Aloe vera rind has been optimized using the response surface methodology . The variables time, temperature, solvent composition, and solid/liquid ratio were investigated .
Physical And Chemical Properties Analysis
Aloesin has a molecular weight of 394 g/mol . Its melting point is 142-144°C .
Scientific Research Applications
1. Extraction from Aloe Vera Rind
- Summary of Application : Aloesin is a bioactive constituent of Aloe spp. used primarily in cosmetic products. Its recovery from plant materials is affected by several variables that can compromise the process yield and profitability .
- Methods of Application : This study describes the design and optimization of a method for extraction of aloesin from Aloe vera rind, a leaf part often discarded as a by-product, using the response surface methodology. The effect of the variables time, temperature, solvent composition, and solid/liquid ratio were investigated .
- Results : Aqueous propylene glycol was found to be the most promising solvent for aloesin recovery and a linear increase in extraction yields was verified with the increase in solid/liquid ratio .
2. Antioxidant and Bioactive Compound
- Summary of Application : The Aloe species is a novel source of natural antioxidants and bioactive compounds which can be isolated from various parts (leaves, roots and flowers). More than 130 phytoconstituents of different class have been reported from this genus which includes phenolic compounds, flavonoids, phytosterols, glycoproteins, coumarins, alkaloids, pyrones, anthrones, naphthalenes, indoles, anthraquinones (aloe-emodin, aloins, aloectic and barbaloin), alkanes, aldehydes, ketones and dicarboxylic acids with potential toxicological and biological activities .
- Methods of Application : The methods of application involve the extraction of these compounds from various parts of the Aloe species .
- Results : Aloe species are widely used as therapeutic and topical agents due its medicinal and pharmacological properties like anti-bacterial, anti-fungal, anti-viral, antioxidant, anti-diabetic, anticancer, anti-inflammatory and anti-hyperlipidemic properties .
3. Antimicrobial and Antioxidant Properties
- Summary of Application : Aloesin has been found to have antimicrobial and antioxidant properties. It can inhibit the growth of certain bacteria and fungi, and it can also prevent the oxidation of other molecules in the body .
- Methods of Application : The antimicrobial and antioxidant properties of Aloesin were tested in vitro. The ability of the extracts to inhibit lipid peroxidation and the fungal and bacterial growth, as well as their cytotoxic potential, was tested .
- Results : The study found that Aloesin-rich extracts have antioxidant and antimicrobial properties, which may be produced and used by the industrial sector .
4. Pharmacological Properties
- Summary of Application : Aloesin has been found to have various pharmacological properties. It has been shown to have anti-cancer action, skin and digestive protective activity, and antimicrobial properties .
- Methods of Application : The methods of application involve the extraction of these compounds from various parts of the Aloe species .
- Results : Most recent works are in vitro and in vivo. Clinical trials have been conducted just with Aloe vera, but not with isolated compounds; therefore, it would be interesting to study the clinical effect of relevant metabolites in different human conditions and pathologies .
5. Wound Healing
- Summary of Application : Clinical trials have shown that Aloe vera facilitated rapid tissue epithelialization and granulation in burns, improved healing of cesarean wounds, and accelerated wound healing of split-thickness skin graft donor sites .
- Methods of Application : The methods of application involve the topical application of Aloe vera gel on the wounds .
- Results : The results showed that Aloe vera has wound healing properties .
6. Diabetes Management
- Summary of Application : Aloesin has been found to have potential benefits in managing diabetes. It is suggested that aloesin could help in reducing oxidative stress, which is a common issue in diabetes .
- Methods of Application : The methods of application involve the oral intake of aloesin or its derivatives .
- Results : Research has shown that in diabetes patients, besides the increased generation of mitochondrial reactive species (oxygen and nitrogen), the level of antioxidant defense enzymes responsible for scavenging free radicals and maintaining redox homeostasis such as SOD, glutathione reductase, glutathione peroxidase, and catalase were found reduced in the retina . Aloesin could potentially help in managing these issues .
Safety And Hazards
Aloesin should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Aloesin has shown significant potential in the prevention and treatment of gingivitis and periodontitis by reducing gingival index, plaque index, and probing depth and by increasing bone fill and regeneration . The promising results of these studies in basic research encourage a greater number of clinical trials to test the clinical application of Aloesin and its main compounds, particularly on bone protection, cancer, and diabetes .
properties
IUPAC Name |
7-hydroxy-5-methyl-2-(2-oxopropyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O9/c1-7-3-10(22)14(19-17(26)16(25)15(24)12(6-20)28-19)18-13(7)11(23)5-9(27-18)4-8(2)21/h3,5,12,15-17,19-20,22,24-26H,4,6H2,1-2H3/t12-,15-,16+,17-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIKAXXIWJHWLY-ZIIYPAMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184877 | |
Record name | Aloesin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aloesin | |
CAS RN |
30861-27-9 | |
Record name | Aloesin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30861-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aloesin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030861279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aloesin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALOESIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y27M69Y8ES | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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